molecular formula C28H40N6O11 B15137132 Ac-LEVD-PNA

Ac-LEVD-PNA

Cat. No.: B15137132
M. Wt: 636.7 g/mol
InChI Key: KNKMVACCCNFUDD-CIEVZJJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

When cleaved by caspase-4, it releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm . This compound is widely used in biochemical assays to detect and measure caspase-4 activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-LEVD-PNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence N-Acetyl-Leu-Glu-Val-Asp is synthesized, followed by the attachment of p-nitroaniline. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ac-LEVD-PNA primarily undergoes hydrolysis when acted upon by caspase-4. This reaction cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing the chromogenic p-nitroaniline .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which can be detected and quantified spectrophotometrically .

Scientific Research Applications

Ac-LEVD-PNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-4 activity, which is crucial for studying apoptosis and inflammatory responses .

Chemistry

In chemistry, this compound is used to study enzyme kinetics and substrate specificity of caspase-4. It helps in understanding the catalytic mechanisms of this enzyme .

Biology

In cell biology, this compound is employed to investigate the role of caspase-4 in apoptosis and inflammation. It is used in various assays to measure caspase-4 activity in cell lysates and tissue extracts .

Medicine

In medical research, this compound is used to explore the involvement of caspase-4 in diseases such as neurodegenerative disorders, cancer, and inflammatory diseases. It aids in the development of potential therapeutic interventions targeting caspase-4 .

Industry

In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify caspase-4 inhibitors, which could serve as potential drug candidates .

Mechanism of Action

Ac-LEVD-PNA functions as a substrate for caspase-4. The enzyme recognizes and binds to the peptide sequence N-Acetyl-Leu-Glu-Val-Asp. Upon binding, caspase-4 cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing p-nitroaniline. This cleavage event can be monitored by measuring the absorbance of p-nitroaniline at 405 nm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specificity for caspase-4. Unlike other substrates, it is designed to be selectively cleaved by caspase-4, making it an essential tool for studying the specific activity and role of this enzyme in various biological processes .

Properties

Molecular Formula

C28H40N6O11

Molecular Weight

636.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1

InChI Key

KNKMVACCCNFUDD-CIEVZJJWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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